1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
CAS No.: 886363-96-8
Cat. No.: VC3363145
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid - 886363-96-8](/images/structure/VC3363145.png)
Specification
CAS No. | 886363-96-8 |
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Molecular Formula | C15H22N2O4 |
Molecular Weight | 294.35 g/mol |
IUPAC Name | 1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C15H22N2O4/c1-20-13-4-3-10(7-14(13)21-2)12(8-16)17-6-5-11(9-17)15(18)19/h3-4,7,11-12H,5-6,8-9,16H2,1-2H3,(H,18,19) |
Standard InChI Key | PMSFHMBZPILRRH-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(CN)N2CCC(C2)C(=O)O)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C(CN)N2CCC(C2)C(=O)O)OC |
Introduction
Chemical Identity and Structure
Basic Information
1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is characterized by a complex molecular structure featuring multiple functional groups. The free base form has the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol . The compound also exists as a hydrochloride salt (1:1), identified by CAS number 1958063-13-2, which enhances its solubility in water and biological fluids .
The structural composition includes a pyrrolidine ring connected to a carboxylic acid group at the 3-position. This heterocyclic core is linked via nitrogen to a 3,4-dimethoxyphenyl group through an aminoethyl bridge. The presence of these structural elements contributes to its chemical reactivity and potential pharmacological properties.
Structural Identifiers
The compound can be identified through various chemical notations and identifiers that precisely define its molecular structure. These identifiers are essential for database searches and scientific reference.
The compound's structure contains several key functional groups that determine its chemical behavior. The 3,4-dimethoxyphenyl group suggests potential interactions with biological targets, making it relevant for pharmaceutical research . The amino group contributes to the compound's basicity and ability to form hydrogen bonds, which influences its reactivity and potential biological activity .
Physical and Chemical Properties
Solubility Profile
The hydrochloride salt form of this compound demonstrates enhanced solubility in water and biological fluids compared to the free base . This improved solubility results from the protonation of the amine group, which increases the compound's polarity and hydrophilicity. This property is particularly important for pharmaceutical applications, as it can influence bioavailability and formulation strategies.
Chemical Reactivity
The chemical reactivity of 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is determined by its functional groups. The presence of:
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A carboxylic acid group capable of acid-base reactions and esterification
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A primary amine group that can participate in various nucleophilic reactions
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A tertiary amine in the pyrrolidine ring that contributes to the compound's basicity
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Methoxy groups that influence the electron density of the aromatic ring
These functional groups provide multiple reaction sites for chemical modifications, making the compound versatile for synthetic chemistry applications.
Synthesis and Production
The pricing information is limited, with one source indicating a price of 1,446.00 € for 1g of the compound with 97.0% purity .
Related Compounds and Structural Analogs
Structural Variants
Several related compounds share structural similarities with 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid. One notable variant is 1-[2-Amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid dihydrochloride, which differs in the positioning of the methoxy groups on the phenyl ring (2,5- instead of 3,4-positions) and exists as a dihydrochloride salt.
Property | 3,4-Dimethoxy Derivative | 2,5-Dimethoxy Derivative |
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Molecular Formula | C15H22N2O4·HCl | C15H24Cl2N2O4 |
Molecular Weight | 330.81 g/mol (approx.) | 367.3 g/mol |
Salt Form | Hydrochloride (1:1) | Dihydrochloride |
CAS Number | 1958063-13-2 | Not provided in search results |
Structural Difference | 3,4-positioned methoxy groups | 2,5-positioned methoxy groups |
Current Research and Future Perspectives
Research Limitations
The available search results provide limited information about current research specifically involving 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid. The compound appears to be primarily categorized as a chemical reagent or pharmaceutical intermediate rather than an extensively studied active compound. This suggests opportunities for further investigation into its properties and potential applications.
Future Research Directions
Based on the structural features of 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid, several promising research directions could be pursued:
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Investigation of its potential biological activities, particularly given the presence of the 3,4-dimethoxyphenyl group which might confer interactions with biological targets
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Exploration of structure-activity relationships through the synthesis and testing of structural analogs
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Development of synthetic methodologies using this compound as an intermediate for more complex molecules
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Studies of its potential applications in medicinal chemistry, particularly in therapeutic areas where similar structural motifs have shown promise
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